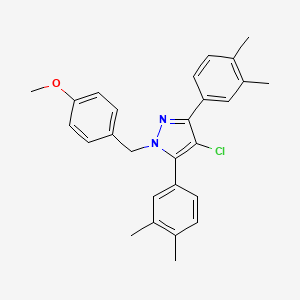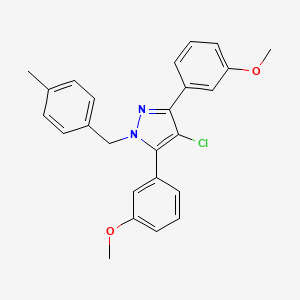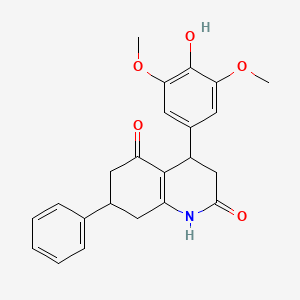![molecular formula C20H15BrN8O B14927440 4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B14927440.png)
4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene is a complex organic compound with a unique tetracyclic structure
Vorbereitungsmethoden
The synthesis of 4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tetracyclic core through a series of cyclization reactions, followed by the introduction of the bromophenyl and methylpyrazol groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of multiple nitrogen atoms makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired products are formed.
Wissenschaftliche Forschungsanwendungen
4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of multiple functional groups allows it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene stands out due to its unique tetracyclic structure and the presence of multiple heteroatoms. Similar compounds include:
- 14-(4-bromophenyl)-10-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one .
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its own right.
Eigenschaften
Molekularformel |
C20H15BrN8O |
|---|---|
Molekulargewicht |
463.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene |
InChI |
InChI=1S/C20H15BrN8O/c1-10-14-15(12-7-23-28(2)8-12)16-18-24-17(11-3-5-13(21)6-4-11)27-29(18)9-22-19(16)30-20(14)26-25-10/h3-9,15H,1-2H3,(H,25,26) |
InChI-Schlüssel |
DKKRYJQZLZSYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C3=C(N=CN4C3=NC(=N4)C5=CC=C(C=C5)Br)OC2=NN1)C6=CN(N=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methoxypyridin-3-yl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14927359.png)

![1-[(1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B14927363.png)
![4-chloro-N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B14927364.png)


![N-[4-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927377.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14927381.png)

![N-(4-ethylphenyl)-5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14927412.png)
![4-({4-[4-(3-methoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzyl}oxy)benzoic acid](/img/structure/B14927419.png)

![4-(furan-2-yl)-2-[3-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14927424.png)
![N-(2-ethylphenyl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927432.png)
